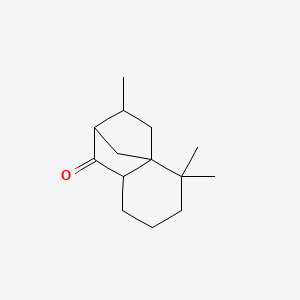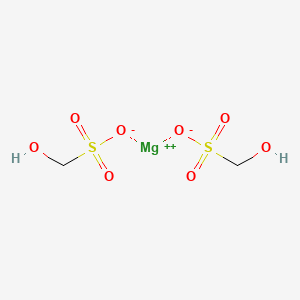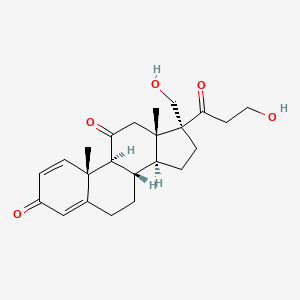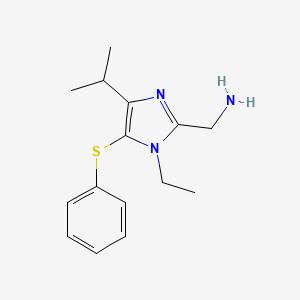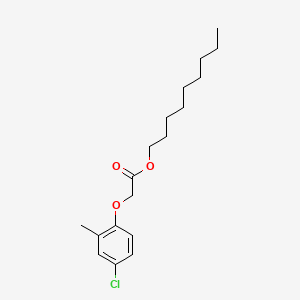
Nonyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C18H27ClO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nonyl chain and a chlorine atom at the 4-position, and a methyl group at the 2-position. This compound is known for its applications in various fields, including agriculture and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with nonanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nonyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Nonyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the effects of phenoxyacetic acid derivatives on biological systems.
Medicine: Research into its potential as a therapeutic agent is ongoing.
Industry: It is used in the formulation of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of Nonyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt normal growth processes. This leads to uncontrolled growth and eventually the death of the plant. The molecular pathways involved include the activation of auxin receptors and the subsequent transcriptional changes that lead to growth inhibition.
Comparaison Avec Des Composés Similaires
Nonyl (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another common herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.
Uniqueness
This compound is unique due to the presence of the nonyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other phenoxyacetic acid derivatives may not be as effective.
List of Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Propriétés
Numéro CAS |
67829-80-5 |
|---|---|
Formule moléculaire |
C18H27ClO3 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
nonyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-12-21-18(20)14-22-17-11-10-16(19)13-15(17)2/h10-11,13H,3-9,12,14H2,1-2H3 |
Clé InChI |
BPTINZNFNSGNTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


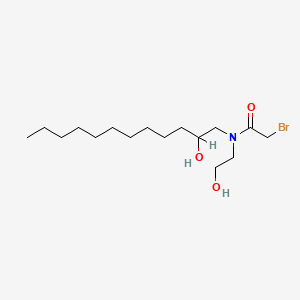
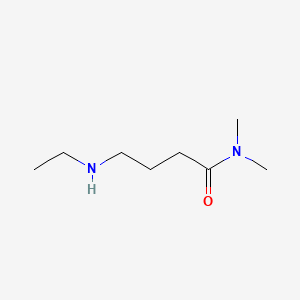
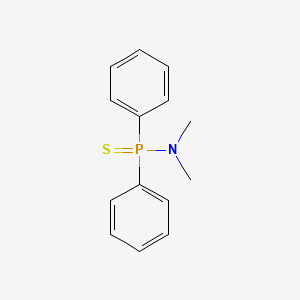

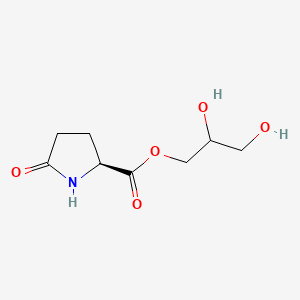
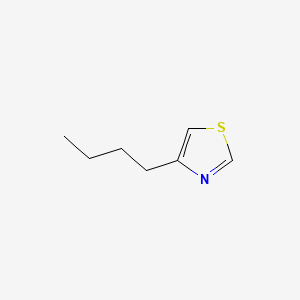
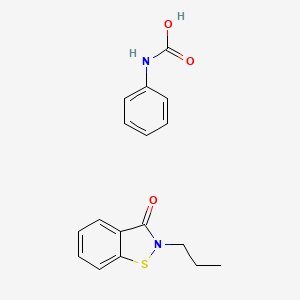
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
